Phenyl 2,5-dibromo-4-(bromomethyl)benzene-1-sulfonate
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Overview
Description
Phenyl 2,5-dibromo-4-(bromomethyl)benzene-1-sulfonate is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of multiple bromine atoms and a sulfonate group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2,5-dibromo-4-(bromomethyl)benzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of phenyl benzene-1-sulfonate under controlled conditions. The reaction is carried out by slowly adding bromine to a solution of phenyl benzene-1-sulfonate in the presence of a catalyst, such as iron(III) bromide, at a temperature range of 160-180°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2,5-dibromo-4-(bromomethyl)benzene-1-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of phenol derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives under specific conditions.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Phenol derivatives.
Oxidation: Sulfone derivatives.
Reduction: Less brominated benzene derivatives.
Scientific Research Applications
Phenyl 2,5-dibromo-4-(bromomethyl)benzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl 2,5-dibromo-4-(bromomethyl)benzene-1-sulfonate involves its interaction with various molecular targets. The bromine atoms and the sulfonate group play a crucial role in its reactivity. The compound can undergo electrophilic aromatic substitution, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate can then react further, leading to the formation of various products.
Comparison with Similar Compounds
Similar Compounds
- Phenyl 2,5-dibromo-4-methylbenzene-1-sulfonate
- Phenyl 2,5-dibromo-4-(chloromethyl)benzene-1-sulfonate
- Phenyl 2,5-dibromo-4-(hydroxymethyl)benzene-1-sulfonate
Uniqueness
The specific arrangement of these functional groups allows for unique interactions and reactions that are not observed in similar compounds .
Properties
CAS No. |
832726-30-4 |
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Molecular Formula |
C13H9Br3O3S |
Molecular Weight |
485.0 g/mol |
IUPAC Name |
phenyl 2,5-dibromo-4-(bromomethyl)benzenesulfonate |
InChI |
InChI=1S/C13H9Br3O3S/c14-8-9-6-12(16)13(7-11(9)15)20(17,18)19-10-4-2-1-3-5-10/h1-7H,8H2 |
InChI Key |
MYOAOAWZYBDVOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=C(C(=C2)Br)CBr)Br |
Origin of Product |
United States |
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